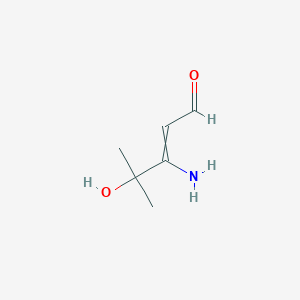
3-Amino-4-hydroxy-4-methylpent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-hydroxy-4-methylpent-2-enal is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-4-methylpent-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 3-amino-2-butanone with formaldehyde, followed by a reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound with high yield and purity. The reaction conditions are optimized to ensure the stability of the compound and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-hydroxy-4-methylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.
Major Products
Oxidation: 3-Amino-4-oxopent-2-enal
Reduction: 3-Amino-4-hydroxy-4-methylpentane
Substitution: 3-Halo-4-hydroxy-4-methylpent-2-enal
Aplicaciones Científicas De Investigación
3-Amino-4-hydroxy-4-methylpent-2-enal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-hydroxy-4-methylpent-2-enal involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, altering their activity. The hydroxyl group can participate in redox reactions, influencing cellular processes. The double bond allows for conjugation with other molecules, enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-hydroxy-4-methylpent-2-one
- 3-Amino-4-hydroxy-4-methylpent-2-ene
- 3-Amino-4-hydroxy-4-methylpentane
Uniqueness
3-Amino-4-hydroxy-4-methylpent-2-enal is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain, along with a double bond. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
66426-29-7 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
3-amino-4-hydroxy-4-methylpent-2-enal |
InChI |
InChI=1S/C6H11NO2/c1-6(2,9)5(7)3-4-8/h3-4,9H,7H2,1-2H3 |
Clave InChI |
PHTAQJITLIWQCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=CC=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
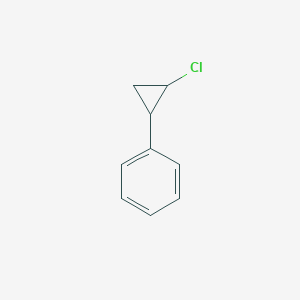
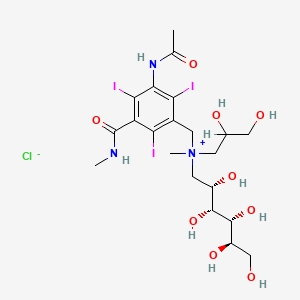
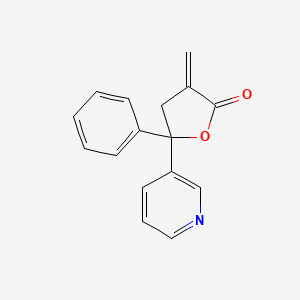
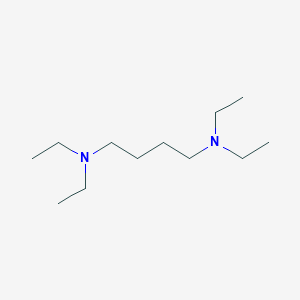
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
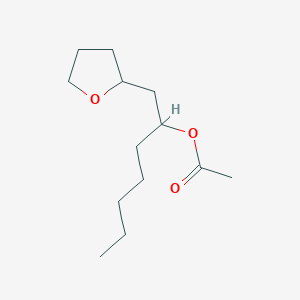
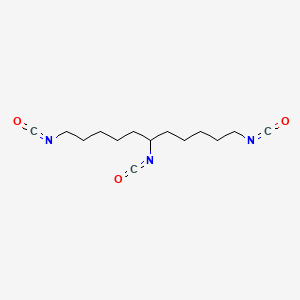
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)
![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
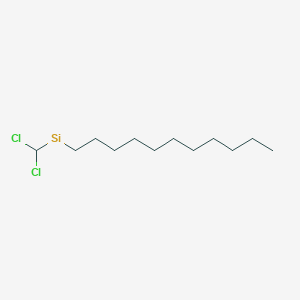
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
